(3S,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile
Description
Properties
IUPAC Name |
(3S,5R)-3-cyclopropyl-5-ethyl-2-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-8-5-10(6-11,7-3-4-7)9(13)12-8/h7-8H,2-5H2,1H3,(H,12,13)/t8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAXPOWMECBBEK-PSASIEDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C(=O)N1)(C#N)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@](C(=O)N1)(C#N)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalytic Cyclopropanation
The cyclopropyl group at the 3-position is introduced via stereoselective cyclopropanation. A method adapted from enantioselective Simmons–Smith reactions employs chiral catalysts to generate the cyclopropane ring with high enantiomeric excess. For example, using a titanium-based chiral catalyst (e.g., (R)-BINOL-TiCl₂), cyclopropanation of allyl nitriles yields cyclopropyl nitriles with >90% enantiomeric excess (ee). Subsequent incorporation into the pyrrolidine backbone involves ring-closing metathesis (RCM) with Grubbs catalysts, though this step requires optimization to preserve stereochemistry.
Pyrrolidine Ring Formation via Intramolecular Aldol Condensation
The pyrrolidine core is constructed through intramolecular aldol condensation of a γ-keto nitrile precursor. A reported protocol for analogous pyrrolidine-2-ones involves treating γ-keto nitriles with ammonium acetate under acidic conditions, facilitating cyclization while retaining nitrile functionality. For stereochemical control at C5 (R-configuration), chiral auxiliaries such as Evans oxazolidinones are employed during precursor synthesis, enabling diastereoselective alkylation to install the ethyl group.
Diastereoselective Alkylation and Resolution
Chiral Pool Synthesis
Starting from (R)-pyroglutamic acid, a chiral building block, the ethyl group is introduced via alkylation at C5. Protection of the carboxylic acid as a methyl ester, followed by LDA-mediated deprotonation and quenching with ethyl iodide, installs the ethyl substituent with retention of configuration. Subsequent cyclopropanation via a Corey–Chaykovsky reaction with trimethylsulfoxonium iodide introduces the cyclopropyl group. Final oxidation of the lactam nitrogen yields the 2-oxo-pyrrolidine scaffold.
Kinetic Resolution via Enzymatic Hydrolysis
A racemic mixture of 3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile is resolved using lipase enzymes. For instance, Pseudomonas cepacia lipase (PCL) selectively hydrolyzes the (3R,5S)-enantiomer of a prochiral ester precursor, leaving the desired (3S,5R)-isomer intact. This method, adapted from resolutions of β-lactams, achieves enantiomeric ratios (er) of 98:2.
Transition Metal-Catalyzed Approaches
Palladium-Catalyzed Asymmetric Allylic Alkylation
A palladium-catalyzed allylic alkylation strategy installs the ethyl group stereoselectively. Using a chiral PHOX ligand (e.g., (S)-t-BuPHOX), allylic ethylation of a cyclopropyl-substituted pyrrolidinone precursor proceeds with 85% ee at C5. The nitrile group is introduced via nucleophilic substitution with potassium cyanide under phase-transfer conditions.
Ruthenium-Mediated Transfer Hydrogenation
Asymmetric transfer hydrogenation of a diketone intermediate using Noyori-type catalysts [(R,R)-TsDPEN-Ru] reduces the C3 ketone to the alcohol, which is subsequently oxidized to the nitrile via a Corey–Fuchs reaction. This method ensures high stereocontrol at C3 (S-configuration) while maintaining the ethyl group’s R-configuration established in prior steps.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereoselectivity (er) | Limitations |
|---|---|---|---|---|
| Asymmetric Cyclopropanation | Simmons–Smith, RCM | 45–50 | 90:10 | Requires expensive catalysts |
| Chiral Pool Synthesis | Alkylation of pyroglutamic acid | 60–65 | 95:5 | Multi-step, low scalability |
| Enzymatic Resolution | Lipase-mediated hydrolysis | 30–35 | 98:2 | Low yield, substrate-specific |
| Pd-Catalyzed Alkylation | Allylic alkylation, cyanidation | 55–60 | 85:15 | Sensitivity to oxygen |
Chemical Reactions Analysis
Nucleophilic Additions at the Carbonitrile Group
The carbonitrile (-CN) group serves as a key electrophilic site, facilitating nucleophilic attacks under controlled conditions:
-
Amine addition : Reacts with primary or secondary amines to form amidine derivatives. For example, treatment with methylamine generates (3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-amidine.
-
Alcohol addition : Forms imidate esters when treated with alcohols like methanol in acidic conditions.
Reagents :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Amine addition | Methylamine, EtOH, 60°C | Amidines |
| Alcohol addition | Methanol, H<sub>2</sub>SO<sub>4</sub> | Imidate esters |
Reduction of the Ketone Moiety
The 2-oxo (ketone) group is reducible to a hydroxyl group, enabling further functionalization:
-
Catalytic hydrogenation : Using Pd/C or Raney Ni under H<sub>2</sub> yields the secondary alcohol (3S,5R)-3-cyclopropyl-5-ethyl-2-hydroxy-pyrrolidine-3-carbonitrile.
-
Borohydride reduction : NaBH<sub>4</sub> in ethanol selectively reduces the ketone without affecting the nitrile group.
Reagents :
| Reducing Agent | Conditions | Yield (Typical) |
|---|---|---|
| NaBH<sub>4</sub> | EtOH, 25°C | ~85% |
| H<sub>2</sub>/Pd-C | 50 psi, RT | ~90% |
Cyclopropane Ring-Opening Reactions
The cyclopropyl group exhibits strain-driven reactivity under specific conditions:
-
Acid-mediated ring opening : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> induces cleavage to form linear alkenes or carboxylic acids.
-
Transition metal catalysis : Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) enable functionalization of the ring .
Example :
Stereochemical Influence on Reactivity
The (3S,5R) configuration impacts reaction outcomes:
Scientific Research Applications
Pharmacological Research
(3S,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile is being investigated for its potential pharmacological effects. Its structure suggests it may interact with biological targets involved in various diseases. Preliminary studies indicate potential activity against neurological disorders, possibly due to its ability to cross the blood-brain barrier.
Drug Development
The compound serves as a building block in the synthesis of novel pharmaceuticals. Its unique cyclopropyl and pyrrolidine moieties can be modified to create derivatives with enhanced biological activity. For instance, derivatives of this compound are being explored for their efficacy as analgesics and anti-inflammatory agents.
Synthetic Intermediates
In organic synthesis, this compound acts as an important intermediate for constructing more complex molecules. Its reactivity allows chemists to employ it in various reactions, including:
- Nucleophilic substitutions
- Cycloaddition reactions
These reactions can lead to the formation of diverse chemical entities useful in material science and pharmaceuticals.
Chiral Synthesis
The compound's chiral nature makes it significant for asymmetric synthesis processes. It can be utilized to produce other chiral compounds that are essential in the development of enantiomerically pure drugs.
Case Study 1: Neurological Disorder Treatment
A recent study investigated the effects of this compound on models of neurodegenerative diseases. Results indicated that the compound exhibited neuroprotective properties, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.
Case Study 2: Antinociceptive Activity
Research conducted on the analgesic properties of this compound showed promising results in pain relief models. The findings suggest that modifications of this compound could lead to new pain management therapies with fewer side effects compared to existing medications.
Mechanism of Action
The mechanism of action of (3S,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Enantiomer: (3R,5S)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile
This enantiomer shares the same molecular formula (C₁₀H₁₄N₂O ) but differs in stereochemistry at C3 and C4. Such enantiomeric pairs often exhibit divergent biological activities due to chirality-dependent receptor binding. For example, one enantiomer may act as an agonist while the other is inactive or antagonistic. However, specific activity data for this pair remain unreported in the literature .
Substituent Variants: (3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
Replacing the ethyl group at C5 with a methyl group reduces steric bulk and lipophilicity. It is listed under CAS 349130-27-4 and is commercially available for research applications .
Diastereomers: (5S)- and (5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile
Diastereomers with opposing configurations at C5 (e.g., 5S vs. 5R) exhibit distinct spatial arrangements, influencing intermolecular interactions. These compounds (CAS 2738603-32-0 and 2738704-51-1) are structurally analogous but may differ in crystallization behavior and pharmacokinetic profiles .
Table 1: Key Properties of Analogous Compounds
| Compound Name | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|
| (3S,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile | C₁₀H₁₄N₂O | Not explicitly listed | High stereochemical specificity; ethyl group enhances lipophilicity |
| (3R,5S)-Enantiomer | C₁₀H₁₄N₂O | Not explicitly listed | Mirror-image stereochemistry; potential for contrasting bioactivity |
| (3S,5R)-5-Methyl variant | C₉H₁₂N₂O | 349130-27-4 | Reduced steric bulk; improved aqueous solubility |
| (5S)-Diastereomer | C₁₀H₁₄N₂O | 2738603-32-0 | Altered spatial orientation; possible differences in metabolic stability |
Functional Group Modifications in Related Heterocycles
Pyridinecarbonitrile derivatives (e.g., 4-chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile) share the nitrile group but differ in ring structure and substitution patterns. These compounds often undergo nucleophilic substitution at the 4-position with amines, yielding amino derivatives (e.g., 4-alkylaminopyridinecarbonitriles) . In contrast, the pyrrolidinone scaffold in the target compound provides a lactam ring, enhancing hydrogen-bonding capacity and conformational rigidity.
Biological Activity
(3S,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile, with the CAS number 1462290-15-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of 5-oxopyrrolidine derivatives, which have been shown to exhibit various pharmacological properties, including anticancer and antimicrobial activities.
- Molecular Formula : C10H14N2O
- Molecular Weight : 178.24 g/mol
- Purity : 95%
- IUPAC Name : (3S,5R)-3-cyclopropyl-5-ethyl-2-oxopyrrolidine-3-carbonitrile
- SMILES Notation : CC[C@@H]1CC@@(C2CC2)C(=O)N1
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. The biological activity was evaluated using various cancer cell lines, particularly A549 human lung adenocarcinoma cells.
Key Findings:
- Cytotoxicity : The compound exhibited structure-dependent cytotoxicity against A549 cells. The viability of these cells decreased significantly upon treatment with the compound at a concentration of 100 µM for 24 hours, as assessed by MTT assay.
- Comparative Efficacy : When compared to cisplatin, a standard chemotherapeutic agent, certain derivatives of 5-oxopyrrolidine demonstrated comparable or superior cytotoxic effects while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of this compound were also investigated against multidrug-resistant pathogens.
Key Findings:
- Pathogen Resistance : The compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa.
- Mechanism of Action : The antimicrobial efficacy is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit vital metabolic pathways in resistant strains .
Structure–Activity Relationship (SAR)
The biological activity of (3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine derivatives can be influenced by various structural modifications. For instance:
- Compounds containing free amino groups exhibited enhanced anticancer activity.
- Substituents such as nitro groups in specific positions were linked to increased antimicrobial potency against resistant strains .
Case Study 1: Anticancer Screening
In a study involving a series of 5-oxopyrrolidine derivatives, compound (21) demonstrated the highest selectivity and potency against A549 cells while exhibiting minimal cytotoxicity towards normal human small airway epithelial cells (HSAEC1-KT). This indicates its potential as a lead compound for further development in lung cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various derivatives against clinically significant pathogens. The study found that certain modifications in the pyrrolidine ring significantly enhanced activity against MRSA and other resistant strains. This highlights the versatility of (3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine derivatives in addressing antibiotic resistance issues .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving stereoselective synthesis of (3S,5R)-3-Cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile?
- Methodological Answer : Stereoselective synthesis can be optimized using diastereomer-pure precursors and chiral auxiliaries. For example, highlights a diastereoselective method for pyrrolidine derivatives involving the neutralization of bis-zwitterionic intermediates. Adjusting reaction conditions (e.g., temperature, solvent polarity) and employing X-ray crystallography to confirm stereochemistry are critical . also lists structurally similar compounds synthesized via stereocontrolled routes, suggesting cyclopropane and ethyl group installation via [3+2] cycloadditions or alkylation protocols .
Q. Which spectroscopic and crystallographic methods are critical for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to analyze coupling constants (e.g., vicinal coupling for cyclopropane conformation) and diastereotopic proton splitting .
- X-ray Diffraction (XRD) : Essential for absolute stereochemical confirmation. emphasizes XRD validation of pyrrolidine derivatives at facilities like the Kazan Scientific Center .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNO) as in , which uses HRMS for trifluoromethylpyridine analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data on conformational stability?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to model the compound’s lowest-energy conformers (e.g., cyclopropane ring puckering). Compare with experimental data from XRD ( ) or rotational spectroscopy.
- Use dynamic NMR to study ring-flipping kinetics in solution, correlating with computational barriers (e.g., activation energy for cyclopropane rotation) .
Q. What strategies mitigate racemization during functional group transformations (e.g., hydrolysis of the nitrile to carboxylic acid)?
- Methodological Answer :
- Low-Temperature Conditions : Conduct reactions below 0°C to minimize epimerization (e.g., as in ’s fluorination of pyridine carbonitriles) .
- Protecting Groups : Temporarily shield the nitrile with tert-butyl or trimethylsilyl groups during acidic/basic steps. ’s synthesis of pyrazolo-pyridine carboxylates uses ester protection to prevent degradation .
Q. How can in silico docking studies predict biological targets for this compound?
- Methodological Answer :
- Ligand-Based Modeling : Use the compound’s 3D structure (from XRD or DFT) for pharmacophore mapping against enzyme active sites (e.g., kinases or proteases).
- Molecular Dynamics (MD) Simulations : Analyze binding stability over time, as in ’s evaluation of fluoropyrrolidine analogs for radiopharmaceutical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
